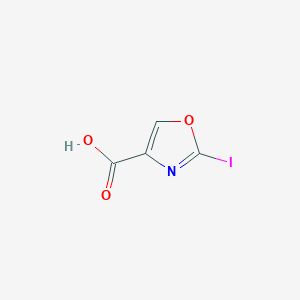

2-Iodooxazole-4-carboxylic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-iodo-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2INO3/c5-4-6-2(1-9-4)3(7)8/h1H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPHCGBZIJBDTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40741788 | |

| Record name | 2-Iodo-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40741788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257849-68-5 | |

| Record name | 2-Iodo-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40741788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of 2-Iodooxazole-4-carboxylic Acid in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis and Characterization of 2-Iodooxazole-4-carboxylic Acid

The oxazole scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of novel therapeutic agents. The introduction of a halogen, such as iodine, at the 2-position, and a carboxylic acid at the 4-position of the oxazole ring, as in 2-iodooxazole-4-carboxylic acid, creates a highly versatile building block for drug discovery and development. The iodo group serves as a handle for various cross-coupling reactions, enabling the introduction of diverse substituents, while the carboxylic acid moiety provides a point for amide bond formation or can act as a key pharmacophoric element. This guide presents a comprehensive overview of a plausible synthetic route to 2-iodooxazole-4-carboxylic acid and the analytical techniques for its thorough characterization.

A Proposed Synthetic Pathway: A Strategic Three-Step Approach

A direct and efficient synthesis of 2-iodooxazole-4-carboxylic acid is not prominently documented in the literature. Therefore, a robust and logical three-step synthetic sequence is proposed, commencing from readily available starting materials. This pathway is designed for efficiency and adaptability in a standard organic chemistry laboratory setting.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Iodooxazole-4-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Scaffold

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a carboxylic acid moiety and a halogen, specifically iodine, at positions 4 and 2 respectively, on the oxazole ring creates a molecule of significant interest: 2-iodooxazole-4-carboxylic acid. This compound holds potential as a versatile building block in drug discovery and materials science due to its unique electronic and steric properties. The presence of the iodine atom allows for various cross-coupling reactions, enabling further molecular elaboration, while the carboxylic acid group provides a handle for amide bond formation, salt formation, and can act as a key pharmacophoric element.

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-iodooxazole-4-carboxylic acid. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors. The information presented herein is a synthesis of established chemical principles, data from closely related analogues, and standardized experimental protocols.

Molecular Identity and Structural Elucidation

A foundational understanding of a molecule begins with its precise identification and three-dimensional structure.

Chemical Structure and Nomenclature

-

Systematic Name: 2-Iodooxazole-4-carboxylic acid

-

CAS Number: 1257849-68-5[1]

-

Molecular Formula: C₄H₂INO₃

-

Molecular Weight: 238.97 g/mol

The structure of 2-iodooxazole-4-carboxylic acid is characterized by a five-membered oxazole ring, which is an aromatic heterocycle containing one oxygen and one nitrogen atom. An iodine atom is substituted at the 2-position, and a carboxylic acid group is attached at the 4-position.

Caption: Chemical Structure of 2-Iodooxazole-4-carboxylic Acid.

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a molecule are critical determinants of its behavior in various systems, including its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in a biological context. While specific experimental data for 2-iodooxazole-4-carboxylic acid is not extensively available in the public domain, we can predict its properties based on its structure and by drawing comparisons with related compounds.

Table 1: Predicted and Known Physicochemical Properties

| Property | Predicted/Known Value | Method/Source | Rationale/Comparison |

| Molecular Weight | 238.97 g/mol | Calculated | Based on the molecular formula C₄H₂INO₃. |

| Physical State | Solid | Supplier Information | A supplier lists the compound as a solid. |

| Melting Point (°C) | >180 (Decomposition likely) | Predicted | Carboxylic acids often have high melting points due to hydrogen bonding. The related 2-methyloxazole-4-carboxylic acid has a melting point of 182-187 °C. |

| Boiling Point (°C) | Not available | - | Likely to decompose before boiling under atmospheric pressure. |

| pKa | 3-5 | Predicted | The electron-withdrawing nature of the oxazole ring and the iodine atom is expected to increase the acidity of the carboxylic acid compared to a simple aliphatic carboxylic acid. The pKa of the related 3-hydroxyisoxazole is around 4-5. |

| LogP (Octanol/Water) | ~1.5 - 2.5 | Predicted | The presence of the lipophilic iodine atom is counteracted by the hydrophilic carboxylic acid group. This value is an estimate and would be highly pH-dependent. |

| Solubility | Poorly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Predicted | Carboxylic acids with aromatic character often exhibit limited aqueous solubility but are soluble in organic solvents. The related 1H-Imidazole-4-carboxylic acid is soluble in DMSO.[2] |

| Purity | 95% | Supplier Information | A commercial supplier indicates a purity of 95%.[1] |

Experimental Protocols for Physicochemical Characterization

To obtain definitive data for 2-iodooxazole-4-carboxylic acid, the following standardized experimental protocols are recommended.

Workflow for Physicochemical Profiling

Caption: A logical workflow for the comprehensive physicochemical characterization of 2-iodooxazole-4-carboxylic acid.

Step-by-Step Methodologies

1. Melting Point Determination (Capillary Method)

-

Principle: The melting point is a key indicator of purity. A sharp melting range suggests a pure compound.

-

Procedure:

-

Finely powder a small amount of the dried sample.

-

Pack the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the expected melting point is approached.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.

-

2. Solubility Assessment

-

Principle: Determining the solubility in various solvents is crucial for formulation and reaction condition screening.

-

Procedure (Thermodynamic Solubility):

-

Add an excess amount of the compound to a known volume of the solvent of interest (e.g., water, PBS, ethanol, DMSO).

-

Equilibrate the suspension at a constant temperature (e.g., 25 °C) with continuous agitation for a defined period (e.g., 24-48 hours) to ensure saturation.

-

Separate the undissolved solid by centrifugation or filtration.

-

Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

3. pKa Determination (Potentiometric Titration)

-

Principle: The pKa is the pH at which the compound is 50% ionized. It is a critical parameter for understanding its behavior in biological systems.

-

Procedure:

-

Dissolve a precisely weighed amount of the compound in a suitable solvent system (e.g., water with a co-solvent if necessary).

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Record the pH as a function of the volume of titrant added.

-

The pKa can be determined from the half-equivalence point of the resulting titration curve.

-

Spectroscopic Analysis: Fingerprinting the Molecule

Spectroscopic techniques provide invaluable information about the structure and purity of a compound.

Infrared (IR) Spectroscopy

-

Expected Absorptions: The IR spectrum of 2-iodooxazole-4-carboxylic acid is expected to show characteristic peaks for the carboxylic acid functional group.[3][4]

-

O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹, indicative of the hydrogen-bonded carboxylic acid dimer.[3][4]

-

C=O Stretch: A strong, sharp absorption band between 1710-1760 cm⁻¹. Conjugation with the oxazole ring may shift this to the lower end of the range.[4]

-

C-O Stretch: An absorption in the 1210-1320 cm⁻¹ region.

-

Oxazole Ring Vibrations: Characteristic C=N and C-O-C stretching vibrations are expected in the fingerprint region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple.

-

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically between 10-12 ppm. This signal will disappear upon the addition of D₂O due to proton-deuterium exchange.

-

Oxazole Ring Proton (H-5): A singlet is expected for the proton at the 5-position of the oxazole ring. Its chemical shift will be influenced by the electronic effects of the iodo and carboxylic acid groups. Protons on carbons adjacent to a carboxylic acid typically absorb in the 2-3 ppm region.[5]

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): A signal is expected in the range of 160-180 ppm.[5][6]

-

Oxazole Ring Carbons: Two signals are expected for the carbon atoms of the oxazole ring. The carbon bearing the iodine (C-2) will be significantly shifted, and the carbon attached to the carboxylic acid (C-4) will also be deshielded.

-

Mass Spectrometry (MS)

-

Expected Fragmentation: In mass spectrometry, 2-iodooxazole-4-carboxylic acid is expected to show a clear molecular ion peak (M⁺).

-

Common Fragmentation Pathways for Carboxylic Acids:

-

Loss of the hydroxyl group (-OH), resulting in a fragment at [M-17].

-

Loss of the entire carboxylic acid group (-COOH), leading to a fragment at [M-45].

-

Cleavage of the oxazole ring can also occur, leading to a more complex fragmentation pattern.

-

Reactivity and Potential Applications

The chemical structure of 2-iodooxazole-4-carboxylic acid suggests a range of potential chemical transformations and applications.

Chemical Reactivity

-

Reactions of the Carboxylic Acid: The carboxylic acid group can undergo standard transformations, including:

-

Amide bond formation: Coupling with amines to form amides is a key reaction in the synthesis of many pharmaceuticals.

-

Esterification: Reaction with alcohols to form esters.

-

Reduction: Reduction to the corresponding primary alcohol.

-

-

Reactions of the Iodo Group: The iodine atom at the 2-position is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, such as:

-

Suzuki coupling

-

Sonogashira coupling

-

Heck reaction

-

Buchwald-Hartwig amination

-

-

Ring Stability: While the oxazole ring is generally stable, related structures like 5-hydroxyoxazole-4-carboxylic acid derivatives have been shown to be susceptible to hydrolytic ring-opening and decarboxylation.[7] The stability of 2-iodooxazole-4-carboxylic acid under various pH and temperature conditions should be experimentally evaluated.

Potential Applications in Drug Discovery and Materials Science

-

Medicinal Chemistry: The 2-iodooxazole-4-carboxylic acid scaffold can be used as a starting point for the synthesis of libraries of compounds for screening against various biological targets. Oxazole and thiazole derivatives have been explored as cytotoxic agents and enzyme inhibitors.

-

Bioisosteric Replacement: The oxazole ring can serve as a bioisostere for other aromatic or heteroaromatic rings in known drug molecules to improve their physicochemical and pharmacokinetic properties.

-

Materials Science: The rigid, planar structure of the oxazole ring and the potential for derivatization make this compound a candidate for the synthesis of novel organic materials with interesting electronic or optical properties.

Conclusion

2-Iodooxazole-4-carboxylic acid is a promising heterocyclic compound with significant potential for applications in both medicinal chemistry and materials science. While a complete experimental dataset for its physicochemical properties is not yet widely available, this guide has provided a comprehensive overview of its predicted properties, standardized protocols for their determination, and an analysis of its potential reactivity and applications based on its chemical structure and data from related compounds. The information presented here serves as a valuable resource for scientists and researchers, enabling them to confidently incorporate this versatile building block into their synthetic and developmental programs. Further experimental investigation into the properties of this molecule is highly encouraged to fully unlock its potential.

References

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

-

2-Iodooxazole-4-carboxylic acid | CAS 1257849-68-5. (n.d.). Alchem.Pharmtech. Retrieved January 22, 2026, from [Link]

-

On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

-

IR: carboxylic acids. (n.d.). University of Calgary. Retrieved January 22, 2026, from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2023, September 20). OpenStax. Retrieved January 22, 2026, from [Link]

-

Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.). Geochimica et Cosmochimica Acta. Retrieved January 22, 2026, from [Link]

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. myneni.princeton.edu [myneni.princeton.edu]

- 7. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

2-iodooxazole-4-carboxylic acid CAS number 1257849-68-5

An In-depth Technical Guide to 2-Iodooxazole-4-carboxylic Acid (CAS 1257849-68-5): Synthesis, Reactivity, and Applications for Advanced Research

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 2-iodooxazole-4-carboxylic acid, a halogenated heterocyclic building block with significant potential for researchers, medicinal chemists, and professionals in drug development. While this specific molecule is not extensively documented in public literature, this guide synthesizes established principles of oxazole chemistry to present a robust working profile, including probable synthesis routes, expected reactivity, and potential applications.

Introduction: The Strategic Value of a Halogenated Oxazole Building Block

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic bioactive molecules. The incorporation of a carboxylic acid provides a critical handle for derivatization, such as amide bond formation, which is fundamental in drug design. Furthermore, the presence of an iodine atom at the C2 position transforms the molecule into a versatile intermediate for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions. 2-Iodooxazole-4-carboxylic acid (CAS 1257849-68-5) thus represents a high-value, trifunctional building block, enabling rapid diversification and the exploration of novel chemical space. This guide will illuminate its potential by providing a scientifically grounded framework for its synthesis and use.

Physicochemical and Spectroscopic Profile

While experimental data is scarce, the properties of 2-iodooxazole-4-carboxylic acid can be reliably predicted based on its structure. These calculated values are essential for experimental planning, including solvent selection, reaction monitoring, and purification.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1257849-68-5 | Alchem.Pharmtech[1] |

| Molecular Formula | C₄H₂INO₃ | Calculated |

| Molecular Weight | 238.97 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds[2] |

| Melting Point | Expected to be >150 °C | Inferred from similar compounds[2][3] |

| pKa (Carboxylic Acid) | ~3-4 | Estimated |

| Calculated LogP | ~1.5 | Estimated |

Anticipated Spectroscopic Data

-

¹H NMR (in DMSO-d₆): A single proton singlet is expected for the C5-H of the oxazole ring, likely in the δ 8.5-9.0 ppm range. A broad singlet corresponding to the carboxylic acid proton will also be present, typically above δ 13 ppm.

-

¹³C NMR (in DMSO-d₆): Expect signals for the five carbons: the carboxylic acid carbonyl (~160-165 ppm), the C2-I carbon (likely downfield), the C4-COOH carbon, the C5-H carbon (~140-150 ppm), and the C2 carbon bearing the iodine. The exact chemical shift of the C2 carbon is difficult to predict but would be a key identifier.

-

IR (ATR): Characteristic peaks would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700-1730 cm⁻¹), and various C=N and C-O stretches associated with the oxazole ring (~1500-1650 cm⁻¹).

-

Mass Spectrometry (ESI-): The primary ion observed would be the [M-H]⁻ peak at m/z 237.9.

Proposed Synthesis Pathway and Experimental Protocol

The synthesis of 2-iodooxazole-4-carboxylic acid is not explicitly detailed in the literature. However, a logical and robust synthetic strategy can be devised based on established methodologies for oxazole synthesis and subsequent halogenation. The most plausible approach involves the formation of an oxazole-4-carboxylic acid ester, followed by regioselective iodination at the C2 position and subsequent hydrolysis of the ester.

Diagram: Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of 2-iodooxazole-4-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

Rationale: The C2 position of the oxazole ring is the most acidic and therefore the most amenable to deprotonation by a strong base, followed by quenching with an electrophile like iodine.[4][5] This regioselectivity is a cornerstone of oxazole chemistry. The use of an ester protecting group for the carboxylic acid is standard practice to prevent interference with the strongly basic conditions required for metalation.

Step 1: Synthesis of Ethyl Oxazole-4-carboxylate (Precursor)

This can be achieved through various methods, such as the reaction of ethyl isocyanoacetate with an acid chloride or anhydride.[6][7]

-

To a solution of ethyl isocyanoacetate (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (N₂ or Ar), add a strong, non-nucleophilic base such as potassium tert-butoxide (1.1 eq) portion-wise.

-

Stir the resulting solution for 30 minutes at -78 °C.

-

Slowly add the desired acid chloride (e.g., acetyl chloride, 1.0 eq).

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the ethyl oxazole-4-carboxylate precursor.

Step 2: Iodination of Ethyl Oxazole-4-carboxylate

-

Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C. Stir for 30 minutes.

-

To this freshly prepared LDA solution, add a solution of the ethyl oxazole-4-carboxylate precursor (1.0 eq) in anhydrous THF dropwise at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation at the C2 position.

-

Add a solution of iodine (I₂) (1.2 eq) in anhydrous THF dropwise.

-

After stirring for an additional 1-2 hours at -78 °C, allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify via column chromatography to obtain ethyl 2-iodooxazole-4-carboxylate.

Step 3: Hydrolysis to 2-Iodooxazole-4-carboxylic acid

-

Dissolve the purified ethyl 2-iodooxazole-4-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH) (1.5-2.0 eq) and stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Concentrate the reaction mixture to remove the THF.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl.

-

The product, 2-iodooxazole-4-carboxylic acid, may precipitate and can be collected by filtration. If it remains in solution, extract with ethyl acetate (3x).

-

Dry the combined organic extracts over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the final product.

Reactivity and Synthetic Utility

The true value of 2-iodooxazole-4-carboxylic acid lies in its trifunctional nature, allowing for sequential and orthogonal chemical modifications.

Diagram: Key Reactions and Derivatizations

Caption: Synthetic utility of 2-iodooxazole-4-carboxylic acid.

-

Carboxylic Acid Derivatization: The -COOH group is readily converted into amides, esters, or acid chlorides using standard peptide coupling reagents (e.g., HATU, EDCI), esterification conditions, or reagents like thionyl chloride. This is typically the first step in a synthetic sequence.

-

Palladium-Catalyzed Cross-Coupling: The C2-I bond is an excellent handle for introducing molecular complexity.

-

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids provides access to 2-aryl(heteroaryl)oxazole-4-carboxylic acids.

-

Sonogashira Coupling: Coupling with terminal alkynes yields 2-alkynyloxazoles, which are valuable for further transformations.

-

Buchwald-Hartwig Amination: Direct formation of 2-aminooxazoles is possible through coupling with various amines.

-

Heck and Stille Couplings: These are also viable options for introducing alkenyl or stannylated fragments, respectively.

-

Inferred Safety and Handling

No specific safety data sheet (SDS) is available for 2-iodooxazole-4-carboxylic acid. Therefore, a conservative approach to handling is mandatory, based on data from structurally related compounds.

Table 2: Inferred GHS Hazard Statements

| Hazard Statement | Code | Basis of Inference |

| Harmful if swallowed | H302 | Isoxazole-4-carboxylic acid[8], 2-Aminothiazole-4-carboxylic acid[9] |

| Causes skin irritation | H315 | Isoxazole-4-carboxylic acid[8], 2-Aminooxazole[10] |

| Causes serious eye irritation | H319 | Isoxazole-4-carboxylic acid[8], 2-Aminooxazole[10] |

| May cause respiratory irritation | H335 | Isoxazole-4-carboxylic acid[8], 2-Aminooxazole[10] |

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.

-

Engineering Controls: Handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.[11] Dispose of waste in accordance with local, state, and federal regulations.

-

First Aid:

Applications in Research and Drug Discovery

The 2-iodooxazole-4-carboxylic acid scaffold is a prime candidate for fragment-based drug discovery and lead optimization campaigns. Its utility stems from the ability to independently and strategically modify its three functional regions: the oxazole core, the C2 position, and the C4-carboxylic acid.

-

Bioisosteric Replacement: The oxazole ring itself can act as a bioisostere for other aromatic systems or amide bonds. The carboxylic acid can mimic phosphate groups or serve as a key interaction point with biological targets.[13][14]

-

Scaffold for Library Synthesis: This molecule is an ideal starting point for creating diverse chemical libraries. By first creating a library of amides via the carboxylic acid, each member can then be subjected to an array of cross-coupling reactions at the C2-iodo position, rapidly generating a large matrix of novel compounds.

-

Probing Structure-Activity Relationships (SAR): In a lead optimization program, the C2 position can be systematically modified with different aryl, alkyl, or amino groups to probe the SAR of a binding pocket, while the carboxylic acid maintains a key anchoring interaction.

Conclusion

2-Iodooxazole-4-carboxylic acid, while not a commonplace reagent, represents a powerful and versatile tool for the advanced synthetic and medicinal chemist. Its trifunctional nature allows for a modular and strategic approach to the synthesis of complex molecules. By understanding the fundamental principles of oxazole chemistry, researchers can confidently incorporate this building block into their synthetic workflows to accelerate the discovery and development of novel chemical entities. This guide provides the necessary foundational knowledge to begin exploring the rich chemistry this scaffold has to offer.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3014488, 1,2-Oxazole-4-carboxylic acid. Retrieved from [Link]

-

Alchem.Pharmtech. (n.d.). CAS 1257849-68-5 | 2-Iodooxazole-4-carboxylic acid. Retrieved from [Link]

- Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 90, 3727-3732.

- Li, J. J., et al. (2005). Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. Journal of Medicinal Chemistry, 48(5), 1359-1367.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 558521, 2-Aminooxazole. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Reactions of Oxazoles. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Methyl-1-propanol. Retrieved from [Link]

-

Hess & Clark Inc. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1501882, 2-Aminothiazole-4-carboxylic acid. Retrieved from [Link]

- Ballantyne, L. G., et al. (2010). A Method for Iodination of Oxazoles at C-4 via 2-Lithiooxazoles. The Journal of Organic Chemistry, 75(15), 5437–5440.

- Chavan, L. N., et al. (2025). Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. Synfacts, 21(06), 562.

- Wiley-VCH. (n.d.). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals.

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. 2-甲基噁唑-4-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-Imidazolecarboxylic acid 98 1072-84-0 [sigmaaldrich.com]

- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,3-Oxazole synthesis [organic-chemistry.org]

- 7. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,2-Oxazole-4-carboxylic acid | C4H3NO3 | CID 3014488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Aminothiazole-4-carboxylic acid | C4H4N2O2S | CID 1501882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Aminooxazole | C3H4N2O | CID 558521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. carlroth.com [carlroth.com]

- 12. assets.greenbook.net [assets.greenbook.net]

- 13. Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. application.wiley-vch.de [application.wiley-vch.de]

solubility of 2-iodooxazole-4-carboxylic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2-iodooxazole-4-carboxylic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the . While specific quantitative data for this compound is not extensively available in public literature, this guide synthesizes foundational principles of organic chemistry, data from analogous structures, and established experimental methodologies to offer a robust framework for understanding and determining its solubility profile. This document is intended to be a practical resource for researchers in drug discovery, chemical synthesis, and materials science, providing both theoretical insights and actionable experimental protocols.

Introduction: The Significance of 2-iodooxazole-4-carboxylic acid

2-Iodooxazole-4-carboxylic acid is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The oxazole ring is a key scaffold in numerous biologically active molecules, and the presence of an iodine atom offers a versatile handle for further functionalization through cross-coupling reactions.[1] The carboxylic acid group imparts polarity and allows for the formation of salts and esters, modulating the physicochemical properties of derivative compounds.[2]

A thorough understanding of the solubility of 2-iodooxazole-4-carboxylic acid is paramount for its effective utilization in various applications, including:

-

Reaction Chemistry: Ensuring that reactants are in the same phase is crucial for optimal reaction kinetics.

-

Purification: Crystallization, a common purification technique, is highly dependent on the differential solubility of the compound and impurities in a given solvent system.

-

Formulation: In drug development, the solubility of an active pharmaceutical ingredient (API) in various excipients and solvent systems is a critical determinant of its bioavailability and manufacturability.

-

Analytical Chemistry: Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy require the analyte to be dissolved in a suitable solvent.

This guide will delve into the theoretical underpinnings of this compound's solubility, provide a predicted qualitative solubility profile, and offer a detailed experimental protocol for its empirical determination.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3] For 2-iodooxazole-4-carboxylic acid, several structural features will dictate its solubility in organic solvents:

-

The Oxazole Ring: The oxazole ring itself is a polar heterocyclic system containing both an oxygen and a nitrogen atom.[4] This contributes to its overall polarity.

-

The Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature will strongly influence its solubility in polar, protic solvents.

-

The Iodine Atom (-I): The iodine atom is large and polarizable, contributing to van der Waals forces. While halogens can increase lipophilicity, the overall effect on solubility will depend on the balance with other polar groups.

-

Molecular Size and Shape: The overall size and rigidity of the molecule will also play a role in how well it can be solvated.

Solvent-Solute Interactions

The dissolution of 2-iodooxazole-4-carboxylic acid in an organic solvent involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The key interactions at play are:

-

Hydrogen Bonding: The carboxylic acid group can form strong hydrogen bonds with protic solvents (e.g., alcohols) and aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, DMF).

-

Dipole-Dipole Interactions: The polar nature of the oxazole ring and the C-I bond will lead to dipole-dipole interactions with polar solvents.

-

Van der Waals Forces: These forces will be present in all solvent-solute interactions but will be the dominant force in nonpolar solvents.

Caption: Intermolecular forces governing solubility.

Predicted Qualitative Solubility Profile

Based on the structural analysis, a qualitative solubility profile for 2-iodooxazole-4-carboxylic acid can be predicted. It is important to note that this is a theoretical assessment and should be confirmed by experimental data.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are highly polar and can act as hydrogen bond acceptors, effectively solvating the carboxylic acid group and the polar oxazole ring.[5] |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can both donate and accept hydrogen bonds, leading to strong interactions with the carboxylic acid. Solubility may be slightly lower than in polar aprotic solvents due to the solvent's self-association. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low to Moderate | THF, being more polar than diethyl ether, is expected to be a better solvent. The ether oxygen can act as a hydrogen bond acceptor, but the overall polarity is lower than the previous classes. |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Low | These solvents are relatively nonpolar and cannot engage in hydrogen bonding with the carboxylic acid group. Some solubility may be observed due to dipole-dipole interactions. |

| Aromatic Hydrocarbons | Toluene, Benzene | Very Low | These are nonpolar solvents, and the primary interactions would be weak van der Waals forces. |

| Aliphatic Hydrocarbons | Hexanes, Heptane | Insoluble | As nonpolar solvents, they are unable to overcome the strong intermolecular forces of the crystalline solute. |

Experimental Determination of Solubility

To obtain accurate solubility data, empirical determination is necessary. The following sections outline a standard protocol for both qualitative and quantitative solubility assessment.

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for 2-iodooxazole-4-carboxylic acid and all solvents used.[6][7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile organic solvents.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[6][7]

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

2-Iodooxazole-4-carboxylic acid

-

A selection of organic solvents from different classes (see table above)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Sample Preparation: Add approximately 10-20 mg of 2-iodooxazole-4-carboxylic acid to a clean, dry test tube.

-

Solvent Addition: Add the chosen solvent dropwise, starting with 0.5 mL.

-

Mixing: Vigorously mix the sample using a vortex mixer for 30-60 seconds.

-

Observation: Observe the mixture. If the solid has completely dissolved, the compound is considered soluble in that solvent at that concentration.

-

Incremental Solvent Addition: If the solid has not fully dissolved, continue adding the solvent in 0.5 mL increments, with vortexing after each addition, up to a total volume of 3 mL.

-

Classification:

-

Soluble: The compound dissolves completely.

-

Partially Soluble: Some of the compound dissolves, but a solid residue remains.

-

Insoluble: The compound does not appear to dissolve at all.

-

-

Record Keeping: Meticulously record all observations in a laboratory notebook.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Materials:

-

2-Iodooxazole-4-carboxylic acid

-

Chosen organic solvent

-

Scintillation vials or flasks with screw caps

-

Analytical balance

-

Shaker or orbital incubator set to a constant temperature (e.g., 25 °C)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

Caption: Workflow for quantitative solubility measurement.

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-iodooxazole-4-carboxylic acid to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial on a shaker or in an orbital incubator at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a few hours to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated HPLC-UV or UV-Vis spectrophotometer to determine the concentration of 2-iodooxazole-4-carboxylic acid.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Factors Influencing Solubility

Several external factors can influence the solubility of 2-iodooxazole-4-carboxylic acid:

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship should be determined experimentally if the compound is to be used over a range of temperatures.

-

pH: As a carboxylic acid, the solubility of 2-iodooxazole-4-carboxylic acid in aqueous or partially aqueous systems will be highly pH-dependent. In basic solutions, it will deprotonate to form a more polar and, therefore, more water-soluble carboxylate salt.

-

Presence of Water: In some organic solvents, the presence of small amounts of water can significantly increase the solubility of carboxylic acids.[8]

Conclusion

While a definitive, quantitative solubility profile for 2-iodooxazole-4-carboxylic acid requires empirical determination, this guide provides a strong theoretical and practical foundation for researchers. The presence of the polar carboxylic acid and oxazole functionalities suggests that polar aprotic and protic organic solvents will be the most effective for solubilizing this compound. The detailed experimental protocols provided herein offer a clear path to obtaining precise and reliable solubility data, which is essential for the successful application of this versatile chemical entity in research and development.

References

- University of Toronto. (2023). Solubility of Organic Compounds.

- Google Patents. (n.d.). CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.

- Fisher Scientific. (2010). Oxazole-4-carboxylic acid, 97% Safety Data Sheet.

- PubChem. (n.d.). 1,2-Oxazole-4-carboxylic acid.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- TCI Chemicals. (n.d.). 4'-Hydroxyazobenzene-2-carboxylic Acid Safety Data Sheet.

- ResearchGate. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.

- National Institutes of Health. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.

- Reddit. (2023). carboxylic acid solubility + TLC.

- UNT Digital Library. (2025). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 2,1,3-Benzothiadiazole-4-carboxylic Acid in Organic Solvents.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Sigma-Aldrich. (2024). Chelidamic acid Safety Data Sheet.

- Chem-Impex. (n.d.). 1,3-Oxazole-4-carboxylic acid.

- Wikipedia. (n.d.). Oxazole.

Sources

- 1. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chem.ws [chem.ws]

- 4. Oxazole - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 2-Iodooxazole-4-carboxylic Acid

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the spectroscopic properties of 2-iodooxazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this guide presents a combination of established analytical protocols and theoretically predicted spectroscopic data. The predictions are grounded in the well-understood principles of NMR, IR, and Mass Spectrometry, and by drawing parallels with structurally similar compounds. This document is intended to serve as a valuable resource for researchers synthesizing or working with 2-iodooxazole-4-carboxylic acid, offering a robust framework for its characterization.

Introduction to 2-Iodooxazole-4-carboxylic Acid

Oxazole derivatives are a significant class of heterocyclic compounds, frequently incorporated into the structures of pharmacologically active molecules and functional materials.[1] The presence of both nitrogen and oxygen atoms in the oxazole ring imparts unique electronic properties and the capacity for diverse chemical interactions. The introduction of an iodine atom at the 2-position and a carboxylic acid at the 4-position of the oxazole ring in 2-iodooxazole-4-carboxylic acid suggests a molecule with considerable potential as a versatile building block in organic synthesis. The iodo-substituent can participate in various cross-coupling reactions, while the carboxylic acid provides a handle for amide bond formation or other derivatizations. A thorough understanding of its spectroscopic signature is paramount for confirming its synthesis and purity.

Synthesis and Preparation

A plausible synthetic route to 2-iodooxazole-4-carboxylic acid can be envisioned starting from commercially available reagents. One potential pathway involves the construction of the oxazole ring from a suitable precursor, followed by iodination. For instance, a one-pot synthesis could be adapted from methods used for other oxazole derivatives, reacting a carboxylic acid with an appropriate isocyanide in the presence of a suitable coupling agent and subsequent iodination.[2]

Proposed Synthetic Workflow

Caption: Figure 1. Proposed Synthetic Pathway for 2-Iodooxazole-4-carboxylic acid.

Experimental Protocol for Synthesis

-

Oxazole Ring Formation: To a solution of ethyl isocyanoacetate in a suitable aprotic solvent (e.g., dichloromethane), add an equimolar amount of glyoxylic acid and a dehydrating agent (e.g., triflic anhydride) in the presence of a non-nucleophilic base (e.g., 2,6-lutidine) at 0 °C.[2]

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude ethyl oxazole-4-carboxylate by column chromatography.

-

Hydrolysis: Dissolve the purified ester in a mixture of THF and water, and add an excess of a base such as lithium hydroxide. Stir at room temperature until the ester is fully consumed (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the oxazole-4-carboxylic acid.

-

Iodination: Dissolve the oxazole-4-carboxylic acid in a suitable solvent and treat with an iodinating agent, such as N-iodosuccinimide (NIS) or iodine in the presence of a base, to facilitate electrophilic substitution at the 2-position of the oxazole ring.

-

Purify the final product, 2-iodooxazole-4-carboxylic acid, by recrystallization or column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-iodooxazole-4-carboxylic acid, ¹H and ¹³C NMR will provide crucial information about the electronic environment of the hydrogen and carbon atoms.

NMR Data Acquisition Workflow

Caption: Figure 2. General Workflow for NMR Data Acquisition.

Experimental Protocol for NMR

-

Weigh approximately 5-10 mg of dry 2-iodooxazole-4-carboxylic acid.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, which can solubilize the carboxylic acid and has a well-defined residual solvent peak for reference.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Insert the NMR tube into the spectrometer.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs should be sufficient.

-

Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phasing, and baseline correction.

-

Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Predicted Spectroscopic Data and Interpretation

Note: The following spectral data are predicted based on known chemical shift ranges for similar functional groups and heterocyclic systems. Actual experimental values may vary.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 - 14.0 | broad singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. |

| ~8.5 - 8.8 | singlet | 1H | H-5 | The proton at the 5-position of the oxazole ring is expected to be in the aromatic region, deshielded by the ring current and the adjacent oxygen and nitrogen atoms. |

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 - 165 | C=O | The carbonyl carbon of the carboxylic acid is significantly deshielded. |

| ~145 - 150 | C-5 | The carbon bearing the proton in the oxazole ring, deshielded by the adjacent heteroatoms. |

| ~135 - 140 | C-4 | The carbon attached to the carboxylic acid group. |

| ~80 - 90 | C-2 | The carbon bearing the iodine atom is expected to be significantly shifted upfield due to the heavy atom effect of iodine. |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

FT-IR Data Acquisition Workflow

Caption: Figure 3. General Workflow for FT-IR Data Acquisition.

Experimental Protocol for FT-IR

-

Ensure the sample of 2-iodooxazole-4-carboxylic acid is dry.

-

For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly on the ATR crystal and apply pressure.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Record a background spectrum of the empty sample holder or clean ATR crystal.

-

Record the spectrum of the sample over the range of 4000-400 cm⁻¹.

Predicted IR Spectrum and Interpretation

The IR spectrum of 2-iodooxazole-4-carboxylic acid is expected to be dominated by the characteristic absorptions of the carboxylic acid group and the oxazole ring.[3][4]

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid |

| 1680-1720 | Strong, Sharp | C=O stretch | Carboxylic Acid |

| ~1600 | Medium | C=N stretch | Oxazole Ring |

| ~1500 | Medium | C=C stretch | Oxazole Ring |

| 1210-1320 | Medium | C-O stretch | Carboxylic Acid & Oxazole Ring |

| 920-950 | Broad, Medium | O-H bend | Carboxylic Acid |

The very broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[3] The strong carbonyl absorption confirms the presence of the acid functionality. The absorptions in the 1600-1500 cm⁻¹ region are characteristic of the oxazole ring vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure.

Mass Spectrometry Analysis Workflow

Caption: Figure 4. General Workflow for Mass Spectrometry Analysis.

Experimental Protocol for Mass Spectrometry

-

Prepare a dilute solution of 2-iodooxazole-4-carboxylic acid in a suitable solvent such as methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer, for example, via direct infusion or coupled with liquid chromatography (LC-MS).

-

Electrospray ionization (ESI) in negative ion mode would be a suitable technique to deprotonate the carboxylic acid, yielding the [M-H]⁻ ion.

-

Acquire the mass spectrum over an appropriate m/z range.

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation.

Predicted Mass Spectrum and Fragmentation

The molecular weight of 2-iodooxazole-4-carboxylic acid (C₄H₂INO₃) is 254.94 g/mol .

| Predicted m/z | Proposed Fragment | Identity |

| 255 | [M+H]⁺ | Molecular ion (positive mode) |

| 254 | [M-H]⁻ | Deprotonated molecular ion (negative mode) |

| 210 | [M-COOH]⁺ or [M-H-CO₂]⁻ | Loss of the carboxyl group |

| 127 | I⁺ | Iodine cation |

| 45 | [COOH]⁺ | Carboxyl fragment |

The fragmentation pattern of carboxylic acids often involves the loss of the hydroxyl group or the entire carboxyl group.[5] In the case of 2-iodooxazole-4-carboxylic acid, a prominent peak corresponding to the loss of CO₂ (44 Da) from the deprotonated molecular ion or the loss of the COOH radical (45 Da) from the molecular ion is expected. The carbon-iodine bond may also cleave, leading to fragments corresponding to the iodine atom or the oxazole carboxylic acid moiety.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-iodooxazole-4-carboxylic acid. While the presented spectral data are predictive, they are based on sound scientific principles and analysis of analogous structures. The detailed experimental protocols offer a standardized approach for researchers to obtain and confirm the empirical data for this compound. This guide serves as a foundational resource for the synthesis, purification, and structural confirmation of 2-iodooxazole-4-carboxylic acid, facilitating its use in further research and development.

References

-

Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry. [Link]

-

MDPI. (2022). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. [Link]

-

ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). ResearchGate. [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. NMRDB.org. [Link]

-

National Institutes of Health. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Center for Biotechnology Information. [Link]

-

YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. [Link]

-

University of California, Los Angeles. (n.d.). IR: carboxylic acids. UCLA Chemistry and Biochemistry. [Link]

-

National Institutes of Health. (2014). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

- Google Patents. (n.d.). WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). Mass spectrum of 4-oxooctanoic acid with m / z 73, the typical... ResearchGate. [Link]

-

ResearchGate. (2018). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]

-

YouTube. (2017). How to predict the 13C NMR spectrum of a compound. YouTube. [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

YouTube. (2020). Mass Spec 3e Carboxylic Acids. YouTube. [Link]

-

ACS Publications. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

-

MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]

-

University of Cambridge. (2021). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. University of Cambridge. [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. [Link]

-

Filo. (2025). Predict the infrared, 13C and 1H NMR spectra for the compound shown below... Filo. [Link]

-

ResearchGate. (2013). Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of 2-Iodooxazole-4-carboxylic Acid

Abstract: This technical guide provides a comprehensive overview of the crystallographic analysis of 2-iodooxazole-4-carboxylic acid, a compound of interest in medicinal chemistry and materials science. Although a definitive crystal structure has not been publicly reported, this document outlines a robust, field-proven methodology for its determination and offers expert predictions on its key structural features. We delve into the synthesis and crystallization protocols, the principles of single-crystal X-ray diffraction analysis, and a detailed discussion of the anticipated molecular geometry and supramolecular architecture, with a particular focus on the influential roles of hydrogen and halogen bonding. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and potentially determine the solid-state structure of this and related heterocyclic compounds.

Introduction: The Significance of 2-Iodooxazole-4-carboxylic Acid

Oxazole derivatives are a cornerstone in pharmaceutical development, appearing in a wide array of clinically significant molecules. The introduction of a carboxylic acid moiety at the 4-position and an iodine atom at the 2-position of the oxazole ring creates a molecule with a unique combination of functional groups. The carboxylic acid can act as a key interaction point with biological targets, while the iodine atom can participate in halogen bonding, a highly directional and increasingly exploited non-covalent interaction in drug design and crystal engineering.[1]

Determining the precise three-dimensional arrangement of atoms in the crystalline state is paramount.[2] This knowledge provides invaluable insights into:

-

Molecular Conformation: The preferred spatial arrangement of the atoms.

-

Intermolecular Interactions: The forces governing how molecules pack together in a solid, which influences physical properties like solubility and melting point.

-

Pharmacophore Modeling: Understanding the geometry of the molecule can aid in the design of more potent and selective drugs.

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different properties.

This guide will therefore serve as a comprehensive road map for the elucidation and interpretation of the crystal structure of 2-iodooxazole-4-carboxylic acid (CAS 1257849-68-5).[3][4]

Experimental Workflow: From Synthesis to Structure Solution

The determination of a crystal structure is a multi-step process that begins with the synthesis of the pure compound and culminates in the refinement of the crystallographic model.[5]

Synthesis of 2-Iodooxazole-4-carboxylic Acid

While several synthetic routes to oxazole-4-carboxylic acids exist, a common approach involves the cyclization of suitable precursors.[6][7] A plausible synthetic pathway for 2-iodooxazole-4-carboxylic acid is outlined below. The causality behind this choice of reaction is the ready availability of starting materials and the generally high yields of such cyclization reactions.

Caption: Plausible synthetic route to 2-iodooxazole-4-carboxylic acid.

Protocol:

-

Reaction Setup: To a solution of ethyl 2-amino-2-oxoacetate in a suitable solvent (e.g., acetone), add a base such as potassium carbonate.

-

Addition of Iodoform: Slowly add a solution of iodoform in the same solvent to the reaction mixture.

-

Cyclization: Heat the reaction mixture under reflux to facilitate the cyclization to form the ethyl ester of the target compound.

-

Hydrolysis: After purification of the ester, perform hydrolysis using a base like lithium hydroxide in a mixture of water and a miscible organic solvent (e.g., THF).

-

Purification: Acidify the reaction mixture to precipitate the carboxylic acid, which can then be filtered, washed, and dried.

Crystallization

Obtaining single crystals of sufficient quality is often the most challenging step in X-ray crystallography.[8][9] A systematic approach to screening for suitable crystallization conditions is crucial.

Protocol for Crystallization Screening:

-

Solvent Selection: Test the solubility of the purified 2-iodooxazole-4-carboxylic acid in a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile, and water).

-

Crystallization Techniques: Employ various crystallization methods:[10]

-

Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a vial covered with a perforated lid to allow for slow evaporation.

-

Vapor Diffusion: Place a small vial containing a concentrated solution of the compound inside a larger sealed jar containing a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility and inducing crystallization.

-

Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

-

-

Optimization: Once initial crystals are obtained, refine the conditions (e.g., solvent ratios, temperature profile, concentration) to grow larger, well-defined single crystals.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the atomic structure of a crystalline solid.[11][12]

Caption: Standard workflow for single-crystal X-ray diffraction.

Experimental Protocol:

-

Crystal Mounting: A suitable single crystal (typically < 0.5 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[5]

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. It is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.

-

Structure Solution and Refinement: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[13] An atomic model is built into this map and refined against the experimental data to improve the fit, resulting in the final crystal structure.

Predicted Crystal Structure and Discussion

Based on the known chemical nature of 2-iodooxazole-4-carboxylic acid and the crystal structures of analogous compounds, we can predict the key features of its solid-state structure.

Predicted Crystallographic Data

The following table summarizes the predicted crystallographic parameters for 2-iodooxazole-4-carboxylic acid. These are hypothetical values based on typical small organic molecules and are intended to serve as a guide for experimental determination.

| Parameter | Predicted Value |

| Chemical Formula | C₄H₂INO₃ |

| Formula Weight | 238.97 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ (common for polar molecules) |

| a (Å) | 5 - 10 |

| b (Å) | 8 - 15 |

| c (Å) | 10 - 20 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Volume (ų) | 800 - 1500 |

| Z | 4 or 8 |

| Density (calculated) | 1.8 - 2.2 g/cm³ |

| R-factor | < 0.05 (for a well-refined structure) |

Molecular Geometry

The molecule is expected to be largely planar due to the aromatic nature of the oxazole ring. The carboxylic acid group may be slightly twisted out of the plane of the ring. Bond lengths and angles should be consistent with those observed in other oxazole and carboxylic acid structures.

Supramolecular Assembly: The Role of Intermolecular Interactions

The crystal packing of 2-iodooxazole-4-carboxylic acid will be dominated by a combination of strong hydrogen bonds and halogen bonds.

Hydrogen Bonding: The carboxylic acid groups are strong hydrogen bond donors and acceptors. It is highly probable that they will form the classic carboxylic acid dimer synthon, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring.

Halogen Bonding: The iodine atom at the 2-position of the oxazole ring is a potent halogen bond donor. The electrophilic region on the iodine atom (the σ-hole) will likely interact with a Lewis basic site on an adjacent molecule.[14] Potential halogen bond acceptors in the structure include the oxygen atom of the carboxylic acid group or the nitrogen atom of the oxazole ring. The I···N or I···O interactions are expected to be highly directional and play a significant role in organizing the molecules in the crystal lattice.

Caption: Key predicted intermolecular interactions in the crystal lattice.

The interplay between the strong hydrogen-bonded dimers and the directional halogen bonds will likely lead to the formation of well-defined one-dimensional chains or two-dimensional sheets within the crystal structure. These extended networks are crucial for the overall stability of the crystal.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, analysis of the crystal structure of 2-iodooxazole-4-carboxylic acid. By following the detailed experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can successfully elucidate the definitive structure of this compound. The predicted dominance of carboxylic acid hydrogen bond dimers and iodine-mediated halogen bonds provides a strong framework for interpreting the resulting crystal packing. The determination of this structure will not only contribute to the fundamental understanding of intermolecular interactions in halogenated heterocycles but also provide crucial data for the rational design of new pharmaceuticals and functional materials.

References

-

Alchem.Pharmtech. CAS 1257849-68-5 | 2-Iodooxazole-4-carboxylic acid. [Link]

-

Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

-

University College London. (2022). Synthesis of Nitrogen Heterocycles by Hypervalent Iodine Mediated Cyclization. UCL Discovery. [Link]

-

Wlodawer, A., et al. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC. [Link]

-

Stilinović, V., et al. (2024). Evaluation of halogen bonding proclivity of oxazole derivatives carrying multiple acceptor sites in cocrystals with perfluorinated iodobenzenes. CrystEngComm. [Link]

- Google Patents. (2020). CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.

-

University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

ACS Publications. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

-

ICMAB. Guide for crystallization. [Link]

-

ResearchGate. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. [Link]

-

ACS Publications. (2023). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. [Link]

-

PubMed Central. (2025). Chiral hypervalent iodine catalyzed stereoselective skeletal editing of pyrimidine fused heterocycles. [Link]

-

National Institutes of Health. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. [Link]

-

Cardiff University. (2021). 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl) - -ORCA. [Link]

-

ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]

-

IUCr Journals. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced r. [Link]

-

Thieme. Product Class 4: Carboxylic Acid Anhydrides and Their Sulfur, Selenium, and Tellurium Derivatives. [Link]

-

ResearchGate. (2018). Iodine Heterocycles | Request PDF. [Link]

-

University of Geneva. Guide for crystallization. [Link]

-

MDPI. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. [Link]

-

ACS Publications. (2026). Perfluoroalkylated Arsoranide Salts: Syntheses and Structural Insights. Inorganic Chemistry. [Link]

-

Sci-Hub. (2005). Reactions of N‐ and C‐Alkenylanilines. Part 5. Synthesis of Iodo‐Substituted Heterocycles from o‐Cycloalkenylanilines and Their Transformations.. [Link]

-

ACS Publications. (2025). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry. [Link]

-

Acmec Biochemical. 1257849-68-5[2-Iodooxazole-4-carboxylic acid]. [Link]

Sources

- 1. The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides [mdpi.com]

- 2. rigaku.com [rigaku.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. 1257849-68-5[2-Iodooxazole-4-carboxylic acid]- Acmec Biochemical [acmec.com.cn]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 10. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 11. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. journals.iucr.org [journals.iucr.org]

- 14. Evaluation of halogen bonding proclivity of oxazole derivatives carrying multiple acceptor sites in cocrystals with perfluorinated iodobenzenes - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00557K [pubs.rsc.org]

The 2-Iodooxazole Moiety: A Technical Guide to Reactivity and Stability for Drug Development Professionals

Introduction: The Oxazole Core in Modern Drug Discovery

The oxazole ring is a cornerstone in medicinal chemistry, appearing in a diverse array of natural products and synthetic pharmaceuticals. Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability make it a privileged scaffold in drug design. The introduction of a halogen, particularly iodine, at the 2-position of the oxazole ring creates a highly versatile synthetic handle. The 2-iodooxazole moiety serves as a critical building block, enabling the construction of complex molecular architectures through a variety of cross-coupling reactions. This guide provides an in-depth analysis of the reactivity and stability of the 2-iodooxazole core, offering practical insights for researchers, scientists, and drug development professionals to harness its full potential.

Reactivity Profile: A Gateway to Molecular Complexity

The reactivity of the 2-iodooxazole moiety is dominated by the nature of the carbon-iodine bond at the C2 position. The electron-withdrawing character of the oxazole ring, stemming from the electronegativity of the nitrogen and oxygen atoms, renders the C2 position susceptible to a range of transformations. This inherent reactivity makes 2-iodooxazoles valuable precursors for late-stage functionalization and the rapid generation of compound libraries.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation

The C-I bond in 2-iodooxazole is particularly amenable to oxidative addition to a palladium(0) center, the crucial first step in many cross-coupling catalytic cycles. This makes it an excellent substrate for a variety of palladium-catalyzed reactions.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. 2-Iodooxazoles are excellent coupling partners in these reactions, readily reacting with a broad range of boronic acids and their derivatives. An efficient synthesis of 2-alkyl substituted oxazoles has been achieved through the Suzuki cross-coupling reaction of 2-iodooxazoles with various alkyl iodides via an in situ borylation.[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2-Iodooxazole

A mixture of the 2-iodooxazole (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like K₂CO₃ (2.0 mmol) in a suitable solvent system (e.g., a 3:1 mixture of toluene and water, 8 mL) is thoroughly degassed and heated at approximately 80 °C under an inert atmosphere for 12 hours.[2] Upon cooling, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed with water and brine to isolate the product.

The Heck reaction provides a means to form substituted alkenes by coupling 2-iodooxazole with various olefins.[3] This reaction typically proceeds under palladium catalysis in the presence of a base.

Experimental Protocol: General Procedure for Heck Coupling of 2-Iodooxazole

In a typical procedure, the 2-iodooxazole (1.0 equiv), an alkene (1.2-1.5 equiv), a palladium source such as Pd(OAc)₂ (2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv) are combined in an appropriate solvent (e.g., DMF or MeCN). The mixture is degassed and heated to 80-120 °C until the reaction is complete.